molecular formula C9H18O2S B14312423 Methyl 7-(methylsulfanyl)heptanoate CAS No. 116120-92-4

Methyl 7-(methylsulfanyl)heptanoate

Cat. No.: B14312423
CAS No.: 116120-92-4
M. Wt: 190.31 g/mol
InChI Key: BQMWQTJFFBTSHH-UHFFFAOYSA-N
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Description

Methyl 7-(methylsulfanyl)heptanoate is an organic ester derivative characterized by a heptanoate backbone substituted with a methylsulfanyl (-S-CH₃) group at the seventh carbon. For instance, the acid form, 7-(methylsulfanyl)heptanoic acid (CAS 111261-32-6), is documented with a molecular formula of C₈H₁₆O₂S and a molecular weight of 176.28 g/mol . The esterification of this acid with methanol would yield this compound, introducing a methyl ester group (-COOCH₃) and altering physicochemical properties such as volatility and solubility.

The methylsulfanyl moiety distinguishes this compound from simpler heptanoate esters (e.g., methyl heptanoate) and may confer unique reactivity or biological activity, as sulfur-containing compounds often influence metabolic pathways or intermolecular interactions .

Properties

CAS No.

116120-92-4

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

methyl 7-methylsulfanylheptanoate

InChI

InChI=1S/C9H18O2S/c1-11-9(10)7-5-3-4-6-8-12-2/h3-8H2,1-2H3

InChI Key

BQMWQTJFFBTSHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-(methylsulfanyl)heptanoate can be synthesized through esterification reactions. One common method involves the reaction of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 7-(methylsulfanyl)heptanoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, replacing the methylsulfanyl group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 7-(methylsulfanyl)heptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 7-(methylsulfanyl)heptanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. The methylsulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Differences :

  • The methylsulfanyl group may enhance biological interactions, as sulfur-containing metabolites (e.g., methanethiol) are implicated in disease states like Crohn’s disease (CD) .

Methyl 7-(3-Hydroxy-5-oxocyclopent-1-enyl)heptanoate (Norprostol)

  • Structure : Features a cyclopentenyl ring with hydroxyl and ketone groups at positions 3 and 5, respectively.
  • CAS : 40098-26-8 .
  • Molecular Formula : C₁₃H₂₀O₄.
  • Molecular Weight : 240.30 g/mol.
  • Applications: A known impurity in misoprostol, a prostaglandin analog used for ulcer treatment and obstetric indications .

Key Differences :

  • Norprostol’s cyclopentenyl ring introduces rigidity and functional complexity, contrasting with the linear aliphatic chain of methyl 7-(methylsulfanyl)heptanoate.
  • Biological activity: Norprostol is pharmacologically relevant due to its structural similarity to misoprostol, whereas this compound’s activity remains unexplored in the provided evidence.

Methyl 7-(5-Oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

  • Structure : Contains a tetrahydro-2H-pyran-2-yl ether group on the cyclopentenyl ring.
  • Molecular Formula : C₁₈H₂₈O₅.
  • Molecular Weight : 324.41 g/mol.
  • Properties :
    • Predicted boiling point: 451.9±45.0°C.
    • Storage: Requires 2–8°C due to sensitivity .

Key Differences :

  • Synthetic utility: This compound’s complex structure suggests use as a pharmaceutical intermediate, whereas this compound may serve in simpler synthetic or metabolic studies.

Sulfur-Containing Analogs

  • Examples : Methanethiol, dimethyl sulfide, and methyl propyl sulfide .
  • Relevance: Sulfur groups in these compounds correlate with altered metabolic profiles in CD, suggesting that this compound’s sulfanyl group could influence gut microbiota or inflammation pathways.

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